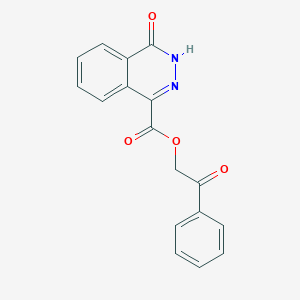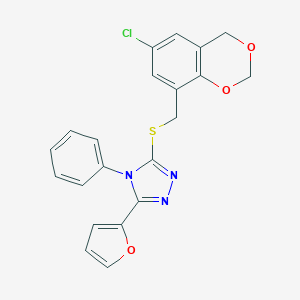![molecular formula C29H27N3O2S B299711 2-{[1-(4-methoxybenzyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone](/img/structure/B299711.png)
2-{[1-(4-methoxybenzyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[1-(4-methoxybenzyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of 2-{[1-(4-methoxybenzyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer growth. It has also been shown to induce apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
In vitro studies have shown that 2-{[1-(4-methoxybenzyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone reduces the production of inflammatory cytokines and inhibits the growth of cancer cells. In vivo studies have shown that it reduces blood glucose levels in diabetic animal models and inhibits tumor growth in cancer models. These effects are thought to be due to the compound's ability to inhibit certain enzymes and proteins that are involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{[1-(4-methoxybenzyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone in lab experiments is its potential as a therapeutic agent in various diseases. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in these diseases.
Zukünftige Richtungen
There are several future directions for research on 2-{[1-(4-methoxybenzyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone. One direction is to further investigate its mechanism of action to better understand its potential therapeutic properties. Another direction is to explore its use in combination with other drugs to enhance its therapeutic effects. Additionally, research could focus on developing analogs of this compound with improved properties for use in various diseases.
Synthesemethoden
The synthesis of 2-{[1-(4-methoxybenzyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone involves the reaction of 4-methoxybenzylamine with 1,2-diaminobenzene in the presence of sulfur and sodium hydroxide. The resulting product is then reacted with 1,2,3,4-tetrahydrocarbazole-9-carbaldehyde to yield the final compound. This synthesis method has been reported in the literature and has been successfully replicated in various labs.
Wissenschaftliche Forschungsanwendungen
2-{[1-(4-methoxybenzyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone has been studied for its potential therapeutic properties in various diseases. It has been reported to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces inflammation. In vivo studies have also shown that it has potential as a therapeutic agent in animal models of cancer and diabetes.
Eigenschaften
Produktname |
2-{[1-(4-methoxybenzyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone |
|---|---|
Molekularformel |
C29H27N3O2S |
Molekulargewicht |
481.6 g/mol |
IUPAC-Name |
2-[1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl]sulfanyl-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone |
InChI |
InChI=1S/C29H27N3O2S/c1-34-21-16-14-20(15-17-21)18-31-27-13-7-4-10-24(27)30-29(31)35-19-28(33)32-25-11-5-2-8-22(25)23-9-3-6-12-26(23)32/h2,4-5,7-8,10-11,13-17H,3,6,9,12,18-19H2,1H3 |
InChI-Schlüssel |
OROYCXKEWCOECY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N4C5=C(CCCC5)C6=CC=CC=C64 |
Kanonische SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N4C5=C(CCCC5)C6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[(5Z)-4-benzyl-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]-N,N-dimethylacetamide](/img/structure/B299628.png)
![N-{1-benzyl-2-oxo-2-[(2-phenoxyethyl)amino]ethyl}benzamide](/img/structure/B299629.png)
![4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B299630.png)
![N-(2-oxo-2-phenylethyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B299631.png)

![5-bromo-1-methyl-3'-(4-methylphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B299639.png)



![4-butoxy-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B299644.png)
![1-{[1-(Phenylsulfonyl)-2-pyrrolidinyl]carbonyl}piperidine](/img/structure/B299645.png)
![4-{[(5-Bromo-2-thienyl)sulfonyl]amino}butanoic acid](/img/structure/B299647.png)

